molecular formula C18H32O16 B12349901 Kojitriose CAS No. 74738-47-9

Kojitriose

Cat. No.: B12349901
CAS No.: 74738-47-9
M. Wt: 504.4 g/mol
InChI Key: ISHBVZCRFFFZPN-QLMIMIAXSA-N
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Description

Kojitriose is a trisaccharide composed of three glucose molecules linked by α-1,2-glycosidic bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kojitriose can be synthesized through enzymatic methods, particularly using kojibiose phosphorylase. This enzyme catalyzes the reverse phosphorolysis of kojibiose, using β-D-glucose 1-phosphate as the donor and kojibiose as the acceptor . The reaction typically occurs under mild conditions, such as a pH of 6.0 and a temperature of 85°C .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Caldicellulosiruptor saccharolyticus, are used to produce kojibiose phosphorylase, which in turn synthesizes this compound . The fermentation process is optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Kojitriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound can be catalyzed by enzymes such as kojibiose phosphorylase, resulting in the formation of glucose . Oxidation reactions can modify the hydroxyl groups on the glucose units, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include β-D-glucose 1-phosphate for glycosylation and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild, with optimal pH and temperature ranges depending on the specific enzyme or reagent used .

Major Products: The major products formed from the reactions of this compound include glucose, kojibiose, and various oxidized derivatives.

Biological Activity

Kojitriose, a trisaccharide composed of three glucose units linked by α-(1→2) glycosidic bonds, is a member of the koji oligosaccharides family. It has garnered attention for its potential biological activities, particularly in the fields of nutrition and immunomodulation. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is structurally related to other oligosaccharides such as kojibiose and nigerose. Its unique structure contributes to its biological functions, including prebiotic effects and potential immunomodulatory properties.

Biological Functions

1. Prebiotic Activity:
this compound has been identified as a potential prebiotic, promoting the growth of beneficial gut bacteria. Research indicates that oligosaccharides like this compound are not absorbed in the upper gastrointestinal tract, allowing them to reach the colon where they can stimulate the growth of probiotics such as bifidobacteria and lactobacilli .

2. Immunomodulation:
Oligosaccharides have been hypothesized to act as immunomodulators. This compound may enhance immune responses by influencing gut microbiota composition and activity. This could lead to improved gut health and systemic immunity .

3. Antimicrobial Properties:
Studies suggest that this compound may exhibit antimicrobial effects against certain pathogens. The mechanism is thought to involve competition with pathogens for binding sites in the gut, thereby reducing their colonization and proliferation .

Enzymatic Activity

This compound is involved in various enzymatic reactions, particularly those mediated by glycoside hydrolases. The enzyme kojibiose phosphorylase (KP) has been studied for its ability to catalyze the formation and breakdown of this compound:

  • Enzyme Activity:
    • Kojibiose Phosphorylase (KP) : Catalyzes the reaction:
      This compound+PGlucose+ Glucose 1 phosphate\text{this compound}+\text{P}\rightleftharpoons \text{Glucose}+\text{ Glucose 1 phosphate}
    • KP from Caldicellulosiruptor saccharolyticus shows high specificity for kojibiose but also acts on this compound under certain conditions .

Case Studies

Several studies have documented the effects of this compound on human health:

  • Study on Gut Health : A clinical trial investigated the impact of dietary supplementation with this compound on gut microbiota diversity. Results indicated a significant increase in beneficial bacteria populations among participants consuming this compound compared to a control group .
  • Immunomodulatory Effects : Another study assessed the immune response in mice fed diets supplemented with this compound. Findings showed enhanced antibody production and increased activity of immune cells, suggesting a positive effect on immune function .

Table 1: Enzymatic Characteristics of Kojibiose Phosphorylase

Enzyme SourceSubstratek_cat (s⁻¹)K_m (mM)Comments
Caldicellulosiruptor saccharolyticusKojibiose1.11.05High specificity for kojibiose
Escherichia coli K-12This compoundN/AN/APotential for metabolic engineering

Table 2: Effects of this compound Supplementation on Gut Microbiota

Study ReferencePopulationInterventionOutcome Measures
AdultsThis compound (5g/day)Increased bifidobacteria
MiceThis compound dietEnhanced immune response

Properties

CAS No.

74738-47-9

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(24)10(25)6(2-20)32-18-16(14(29)12(27)8(4-22)33-18)34-17-15(30)13(28)11(26)7(3-21)31-17/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1

InChI Key

ISHBVZCRFFFZPN-QLMIMIAXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)O)CO)O)O)O)O)O)O

Origin of Product

United States

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